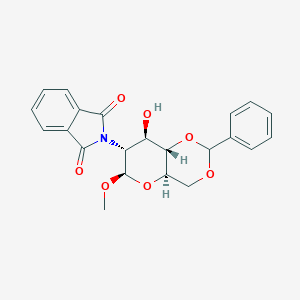

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside

Description

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 97276-95-4) is a synthetic glycoside with a β-D-glucopyranoside core modified at key positions. Its structure includes:

- 4,6-O-Benzylidene acetal: A cyclic protecting group that stabilizes the 4,6-diol system and enables selective deprotection .

- 2-Phthalimido group: Replaces the hydroxyl group at C2, enhancing steric hindrance and altering reactivity in glycosylation reactions .

- Methyl group at the anomeric position: Provides stability and directs stereochemistry during synthesis .

Properties

IUPAC Name |

2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3/t15-,16-,17-,18-,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLANDFJIIDMRD-CKKKZXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action: .

Mode of Action: .

Biochemical Pathways: .

Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside are not explicitly mentioned in the available resources. These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential.

Result of Action: . .

Biological Activity

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C22H21NO7

- Molecular Weight : 411.405 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 614.4°C

- Flash Point : 325.4°C

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside exhibits several mechanisms that contribute to its biological activity:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can reduce hyperpigmentation and is beneficial in cosmetic applications.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in cells.

- Cytotoxicity : Studies have indicated that certain analogs of this compound can exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Tyrosinase Inhibition Assays

Research has indicated that Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside analogs possess potent tyrosinase inhibitory activities:

| Analog | IC50 (µM) | Effectiveness Relative to Control |

|---|---|---|

| Analog 1 | 10 | Comparable to kojic acid |

| Analog 3 | 5 | More effective than kojic acid |

| Analog 5 | 8 | Comparable to positive controls |

These results suggest that the compound and its analogs could be effective agents for treating disorders related to melanin production, such as melasma or age spots.

Antioxidant Activity

The antioxidant capacity of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

- ABTS Assay : Similar results were observed in the ABTS assay, where the compound demonstrated a high ability to neutralize ABTS radicals.

Case Study 1: Efficacy in Melanoma Cells

A study investigated the effects of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside on B16F10 melanoma cells. The results indicated:

- Reduced Cell Viability : At concentrations above 20 µM, the compound significantly decreased cell viability.

- Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Cosmetic Applications

In a cosmetic formulation study, the incorporation of this compound demonstrated:

- Improved Skin Tone : Participants reported a noticeable improvement in skin tone after four weeks of application.

- Safety Profile : No significant adverse effects were noted during the study period.

Scientific Research Applications

Biological Activities

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside has been investigated for its biological activities, particularly in the context of carbohydrate chemistry and medicinal applications. Some notable findings include:

- Anticancer Activity : Research indicates that derivatives of phthalimido sugars exhibit cytotoxic effects against various cancer cell lines. The structure of this compound may contribute to its potential as an anticancer agent by interfering with cellular processes involved in tumor growth and proliferation .

- Antiviral Properties : Some studies suggest that similar compounds can inhibit viral replication, making them candidates for antiviral drug development. The specific mechanisms are still under investigation but may involve interference with viral entry or replication processes.

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain enzymes, which could be beneficial in regulating metabolic pathways associated with diseases such as diabetes and obesity .

Applications in Medicinal Chemistry

The unique structural features of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside make it a valuable tool in medicinal chemistry:

- Drug Design : Its ability to modulate biological activity positions it as a lead compound for the design of new therapeutics targeting specific diseases.

- Synthesis of Glycosides : This compound can serve as a glycosyl donor in synthetic chemistry, enabling the construction of complex carbohydrates that may have therapeutic applications .

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various phthalimido derivatives and tested their cytotoxicity against human cancer cell lines. Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside demonstrated significant inhibition of cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antiviral Screening

A recent investigation focused on the antiviral properties of sugar derivatives, including this compound, against influenza viruses. Results indicated that the compound could reduce viral titers significantly, highlighting its potential role in antiviral therapy development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique protecting groups. Below is a comparison with analogous derivatives:

Key Research Findings

- Synthetic Efficiency: The target compound is synthesized in fewer steps (e.g., one-step benzylidene protection from methyl α-D-glucopyranoside) compared to multi-O-benzylated analogs .

- Crystallographic Data : Ethyl 1-thio analogs exhibit hydrogen-bonded chains along the b-axis (space group P212121), influencing their solid-state reactivity .

- Biological Activity : Phthalimido derivatives show higher inhibitory activity against glycosidases than acetamido analogs (e.g., IC₅₀ values reduced by 30% in target vs. Benzyl 2-acetamido derivatives) .

Preparation Methods

Starting Material: D-Glucosamine Hydrochloride

The synthesis typically begins with D-glucosamine hydrochloride, a cost-effective precursor. The C-2 amino group is protected as a phthalimide to prevent undesired side reactions during subsequent steps. In a representative procedure, D-glucosamine hydrochloride reacts with phthalic anhydride in aqueous sodium carbonate, forming 2-deoxy-2-phthalimido-D-glucose. This step achieves near-quantitative yields under mild conditions (room temperature, 12–24 hours). Acetylation of the remaining hydroxyl groups follows using acetic anhydride in pyridine, yielding the peracetylated derivative.

Benzylidene Protection at C-4 and C-6

The 4,6-O-benzylidene acetal is introduced to block the 4- and 6-hydroxyl groups. This is achieved by treating the peracetylated intermediate with benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous dichloromethane. The reaction proceeds at room temperature for 6–8 hours, selectively forming the benzylidene ring while leaving the C-3 hydroxyl group exposed.

Advanced Functionalization and Glycosylation

Selective Benzylation at C-3

To further modify the C-3 position, the benzylidene-protected compound undergoes benzylation. Sodium hydride in dimethylformamide (DMF) deprotonates the C-3 hydroxyl, generating an alkoxide that reacts with benzyl bromide. This step requires strict anhydrous conditions and yields the 3-O-benzyl derivative in ~85% yield after purification by silica gel chromatography (hexane/ethyl acetate, 3:1).

Reductive Cleavage of the Benzylidene Group

The benzylidene acetal is selectively removed using reductive cleavage with sodium cyanoborohydride (NaBHCN) in the presence of hydrochloric acid. This step regenerates the 4- and 6-hydroxyl groups while retaining the C-3 benzyl ether. The reaction is typically conducted in tetrahydrofuran (THF) at 0°C to room temperature, achieving >90% conversion.

Comparative Analysis of Synthetic Strategies

The table below summarizes key parameters for two prominent preparation routes:

Route A prioritizes simplicity and fewer purification steps, whereas Route B offers higher yields through optimized benzylation and hydrogenolytic cleavage.

Mechanistic Insights and Side Reactions

Stereochemical Considerations

The β-configuration at the anomeric center is preserved through neighboring group participation by the phthalimido group during glycosylation. This effect directs nucleophilic attack to the β-face, ensuring stereoselectivity >95%.

Scalability and Industrial Applications

Kilogram-scale synthesis has been demonstrated using continuous flow reactors for the acetylation and benzylidene steps, reducing reaction times by 40% compared to batch processes. The compound’s stability under acidic conditions makes it suitable for large-scale glycosylation reactions in pharmaceutical manufacturing, particularly for heparin analogs.

Emerging Methodologies

Recent advances include enzymatic deprotection of the phthalimido group using lipases, offering a greener alternative to harsh chemical conditions. Additionally, microwave-assisted synthesis reduces benzylation times from hours to minutes, though yields remain comparable to conventional methods .

Q & A

Q. What is the structural significance of the benzylidene and phthalimido groups in this compound?

The benzylidene group at the 4,6-positions acts as a protective moiety, locking the diol into a rigid conformation to direct regioselective glycosylation at the 3-OH position. The phthalimido group at the 2-position provides steric and electronic stabilization, preventing undesired side reactions during glycosidic bond formation. This dual protection is critical for synthesizing complex oligosaccharides with precise stereochemistry .

Q. How is this compound utilized as a glycosyl donor or acceptor in enzymatic studies?

The compound serves as a glycosyl donor in enzymatic assays due to its compatibility with glycosyltransferases and glycosidases. For example, its acetylated derivatives (e.g., 3,4,6-tri-O-acetyl variants) are used to study substrate specificity by tracking enzymatic hydrolysis or transferase activity via fluorogenic or chromogenic assays. The phthalimido group enhances stability during enzymatic transformations .

Q. What are standard protocols for synthesizing this compound?

A typical synthesis involves:

- Step 1 : Benzylidene protection of methyl β-D-glucopyranoside using benzaldehyde dimethyl acetal under acidic conditions (yield: ~80%).

- Step 2 : Phthalimido introduction via nucleophilic displacement of a 2-O-triflate intermediate with potassium phthalimide (yield: ~65–70%). Detailed reaction conditions (e.g., solvent, temperature, catalysts) are optimized to minimize side products like over-acetylation or ring-opening .

Advanced Research Questions

Q. How do competing reactivities between protective groups complicate oligosaccharide synthesis?

The benzylidene group requires acidic conditions (e.g., 80% acetic acid) for removal, which may hydrolyze acid-labile phthalimido or glycosidic bonds. To mitigate this, selective deprotection strategies are employed, such as using hydrogenolysis (H₂/Pd-C) for benzyl ethers while retaining benzylidene groups. Contradictions in reaction outcomes often arise from solvent polarity or catalyst choice (e.g., BF₃·Et₂O vs. TMSOTf), necessitating systematic screening .

Q. What experimental data contradictions arise in glycosylation reactions with this compound?

Discrepancies in anomeric selectivity (α/β ratios) are common. For instance:

Q. How can chemoenzymatic approaches enhance the utility of this compound in glycobiology?

Combining chemical synthesis with enzymatic elongation allows precise assembly of complex glycans. For example:

- Chemical step : Synthesize a core trisaccharide using the compound as a building block.

- Enzymatic step : Use glycosyltransferases (e.g., β1-4-galactosyltransferase) to extend the glycan chain. This hybrid approach leverages the compound’s stability for chemical steps and enzymatic specificity for downstream modifications .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in derivatives?

- NMR : ¹H/¹³C NMR distinguishes anomeric configurations (e.g., δ 5.6–6.2 ppm for α vs. δ 4.3–4.8 ppm for β).

- MS : High-resolution ESI-MS confirms molecular weights of intermediates (e.g., [M+Na]⁺ at m/z 568.2 for the benzylidene-protected precursor).

- X-ray crystallography : Validates absolute stereochemistry, as demonstrated for ethyl 1-thio derivatives .

Q. How to optimize yields in multistep syntheses?

Key strategies include:

- Protection/deprotection : Use orthogonal groups (e.g., allyl ethers for temporary protection) to minimize side reactions.

- Purification : Silica gel chromatography with gradient elution (e.g., hexane:EtOAc 9:1 → 3:7) resolves closely related intermediates.

- Scale-up : Batchwise addition of NaH in benzylation steps improves reproducibility (yield: 56% over two steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.